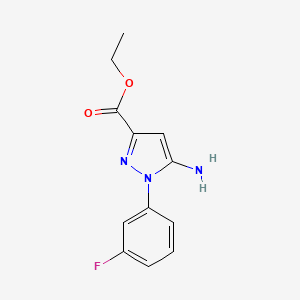Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate
CAS No.: 1264049-14-0
Cat. No.: VC8064567
Molecular Formula: C12H12FN3O2
Molecular Weight: 249.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1264049-14-0 |
|---|---|
| Molecular Formula | C12H12FN3O2 |
| Molecular Weight | 249.24 g/mol |
| IUPAC Name | ethyl 5-amino-1-(3-fluorophenyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3 |
| Standard InChI Key | APNKGUUFFFFTOX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)F |
| Canonical SMILES | CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrazole core (C₃H₃N₂) substituted at three positions:
-
Position 1: A 3-fluorophenyl group (C₆H₄F), introducing aromaticity and electron-withdrawing effects due to the fluorine atom.
-
Position 3: An ethyl carboxylate group (-COOCH₂CH₃), contributing to solubility in polar organic solvents.
-
Position 5: A primary amino group (-NH₂), enabling participation in condensation and nucleophilic substitution reactions .
The molecular formula is C₁₂H₁₂FN₃O₂, with a molecular weight of 265.25 g/mol.
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | Not reported | |
| Solubility | Moderate in DMSO, DMF | |
| Stability | Stable under inert conditions |
The absence of melting/boiling point data in literature underscores the need for experimental characterization. The ester group likely renders the compound soluble in aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as observed in analogous pyrazole derivatives .
Spectroscopic Characterization
While direct spectral data for this compound are scarce, related pyrazole-carboxylates exhibit distinctive features:
-
IR Spectroscopy: Stretching vibrations for N-H (amino, ~3350 cm⁻¹), C=O (ester, ~1720 cm⁻¹), and C-F (1120 cm⁻¹) .
-
¹H NMR: Signals for the ethyl group (δ 1.3 ppm, triplet; δ 4.3 ppm, quartet), aromatic protons (δ 7.0–7.8 ppm), and amino protons (δ 5.2 ppm, broad) .
-
¹³C NMR: Carboxylate carbon at ~165 ppm, aromatic carbons (110–150 ppm), and fluorophenyl carbons split due to J-coupling .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate can be achieved through cyclocondensation or post-functionalization strategies:
Cyclocondensation of Hydrazines with 1,3-Diketones
A common approach involves reacting 3-fluorophenylhydrazine with ethyl 3-aminocrotonate in acidic conditions. This method parallels the synthesis of ethyl 5-amino-1-phenylpyrazole-3-carboxylates, where the hydrazine attacks the β-ketoester to form the pyrazole ring .
Beckmann Rearrangement
Source reports an abnormal Beckmann rearrangement of o-chloroaldehyde to synthesize ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Adapting this method, replacing the cyano group with a fluorine-substituted phenyl moiety could yield the target compound, though this remains speculative without experimental validation .
Optimization Challenges
-
Regioselectivity: Ensuring substitution at the 1-, 3-, and 5-positions requires careful control of reaction conditions (e.g., temperature, catalysts).
-
Amino Group Protection: The primary amino group may necessitate protection (e.g., as a Boc derivative) during synthesis to prevent side reactions .
Reactivity and Functionalization
Amino Group Reactivity
The -NH₂ group at position 5 participates in:
-
Acylation: Reaction with acyl chlorides to form amides, enhancing metabolic stability.
-
Schiff Base Formation: Condensation with aldehydes/ketones to generate imines, useful in metal coordination chemistry .
Ester Hydrolysis and Derivatization
The ethyl carboxylate can be hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), which may then be converted to:
-
Amides: Via coupling with amines using EDCl/HOBt.
-
Hydrazides: Reaction with hydrazine for heterocycle synthesis .
Electrophilic Aromatic Substitution
The 3-fluorophenyl group directs electrophiles to the meta and para positions due to the fluorine’s -I effect. Potential reactions include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume